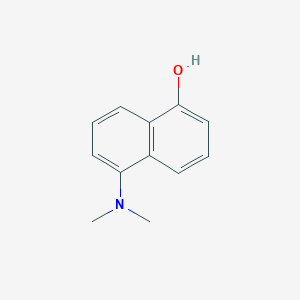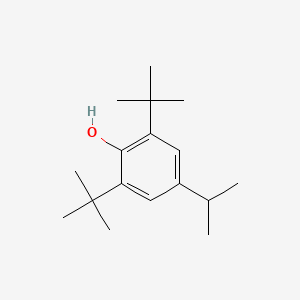
1-Undecanol, propionate
Vue d'ensemble
Description
1-Undecanol, also known by its IUPAC name undecan-1-ol, and by its trivial names undecyl alcohol and hendecanol, is a fatty alcohol . It is a colorless, water-insoluble liquid with a melting point of 19 °C and a boiling point of 243 °C . It has a floral citrus-like odor and a fatty taste and is used as a flavoring ingredient in foods . It is commonly produced by the reduction of undecanal, the analogous aldehyde .
Synthesis Analysis
1-Undecanol is commonly produced by the reduction of undecanal, the analogous aldehyde .Molecular Structure Analysis
The molecular formula of 1-Undecanol is C11H24O . The molecular weight is 172.31 g/mol .Physical and Chemical Properties Analysis
1-Undecanol has a molecular formula of C11H24O and a molar mass of 172.31 g/mol . It appears as a colorless liquid . It has a density of 0.8298 g/mL . It has a melting point of 19 °C and a boiling point of 243 °C . It is insoluble in water but soluble in ethanol and diethyl ether .Applications De Recherche Scientifique
Analytical Chemistry and Environmental Analysis
- 1-Undecanol has been utilized in a new liquid-phase microextraction method, simplifying and improving the efficiency of organic solvent usage for the analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental samples (Zanjani et al., 2007).
- It serves as an extraction solvent in a novel extraction method based on dispersive liquid-liquid microextraction and the solidification of deep eutectic solvent for determining heavy metals in soil and vegetables (Habibollahi et al., 2018).
- The compound has been applied in a new dispersive liquid-liquid microextraction method based on solidification of floating organic drop combined with inductively coupled plasma-optical emission spectrometry for the determination of aluminium in water samples (Rezaee et al., 2010).
- It's used in a microextraction technique for preconcentration of trace levels of lead ions in water and wastewater samples (Hassanali et al., 2017).
Material Science and Engineering
- 1-Undecanol has been studied for its role in the dynamics of layering transitions in confined liquids, providing insights into the molecular behavior of lubricants and thin liquid films (Mugele & Salmeron, 2000).
- The compound was involved in the phase equilibrium study of ternary systems with carboxylic acids, contributing to the understanding of liquid-liquid equilibrium and separation processes (Gündoğdu & Çehreli, 2012).
Food and Beverage Industry
- 1-Undecanol is utilized in the extraction and determination of bisphenol A from water and soft drink samples, ensuring the safety and quality of consumer products (Saw et al., 2017).
- It's used in the effervescence assisted dispersive liquid-liquid microextraction method for the determination of herbicides and fungicides in water and grape juice, highlighting its role in ensuring the purity and safety of agricultural products and beverages (Liu et al., 2018).
Pharmaceutical Analysis
- The compound is part of spectrophotometric and chromatographic strategies for exploring nanostructure pharmaceutical formulations containing testosterone undecanoate, aiding in the development and quality control of pharmaceutical products (Butnariu et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
undecyl propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13-16-14(15)4-2/h3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOMLCJPYHLLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60969826 | |
| Record name | Undecyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5458-33-3 | |
| Record name | 1-Undecanol, propionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



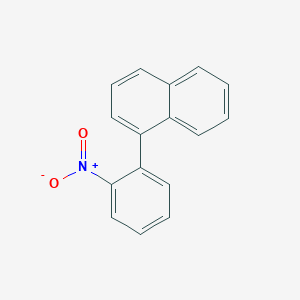
![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3053508.png)

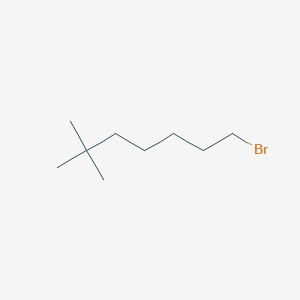
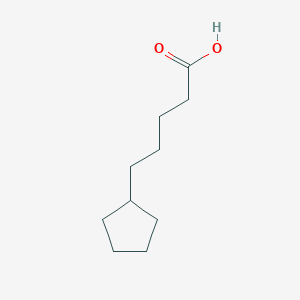
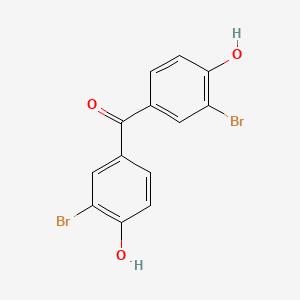
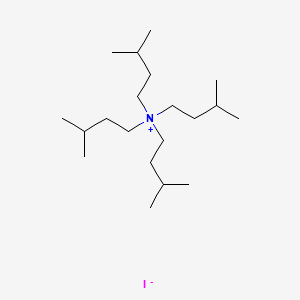
![10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-](/img/structure/B3053518.png)
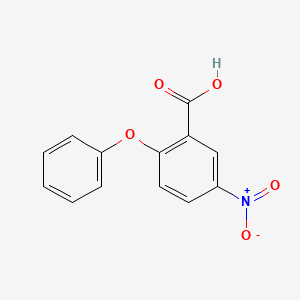
![4-[2-(Naphthalen-1-yl)ethyl]pyridine](/img/structure/B3053521.png)
